4-Chloro-2-nitro-1-phenoxybenzene

Descripción general

Descripción

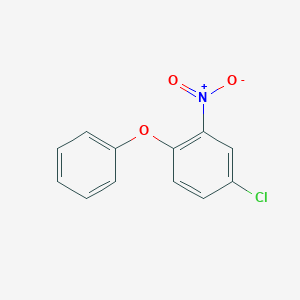

4-Chloro-2-nitro-1-phenoxybenzene is an organic compound with the molecular formula C12H8ClNO3. It is a derivative of benzene, characterized by the presence of a chloro group, a nitro group, and a phenoxy group attached to the benzene ring. This compound is used in various chemical processes and has applications in different fields, including the production of dyes and pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Chloro-2-nitro-1-phenoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and the presence of a base for the subsequent substitution reactions .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-nitro-1-phenoxybenzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in the presence of a base.

Major Products Formed

Reduction: 4-Amino-2-nitro-1-phenoxybenzene.

Substitution: Various substituted phenoxybenzenes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Herbicide

4-Chloro-2-nitro-1-phenoxybenzene is utilized as an herbicide due to its ability to control broadleaf weeds in various crops. It operates by disrupting essential growth processes in plants, inhibiting specific enzymes or pathways crucial for development. The compound's effectiveness is noted even at low concentrations, making it a valuable option for integrated weed management strategies.

Key Features:

- Effective against a wide range of broadleaf weeds.

- Low application rates required for efficacy.

- Potential toxicity to non-target organisms necessitates careful management.

Fungicide

In addition to its herbicidal properties, this compound also exhibits fungicidal activity. It can inhibit the growth of certain fungal pathogens, thus protecting crops from diseases that can significantly reduce yield and quality.

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound in agricultural settings:

- Field Trials : Research conducted on cereal grain fields demonstrated that applying this compound at rates between 0.5 to 3 kg/hectare effectively controlled weeds such as wild mustard and amaranth while showing compatibility with crops like potatoes and corn.

- Laboratory Studies : Laboratory experiments indicated that this compound could inhibit the growth of specific fungal pathogens at concentrations as low as 0.1 mg/L, showcasing its potential as an effective fungicide.

Safety and Environmental Considerations

While this compound has proven effective in agricultural applications, it is essential to consider its environmental impact:

- Toxicity to Non-target Species : Studies suggest that this compound may exhibit toxicity towards non-target flora and fauna, necessitating careful application practices to mitigate risks.

- Regulatory Compliance : Users must comply with local regulations regarding the use of chemical herbicides and fungicides to ensure environmental safety and sustainability.

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-nitro-1-phenoxybenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity .

Comparación Con Compuestos Similares

Similar Compounds

4-Chloro-2-nitroaniline: Similar structure but with an amino group instead of a phenoxy group.

4-Chloro-2-nitrophenol: Similar structure but with a hydroxyl group instead of a phenoxy group.

4-Chloro-2-nitrotoluene: Similar structure but with a methyl group instead of a phenoxy group.

Uniqueness

4-Chloro-2-nitro-1-phenoxybenzene is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific chemical syntheses and applications .

Actividad Biológica

Overview

4-Chloro-2-nitro-1-phenoxybenzene (CAS Number: 91-39-4) is an organic compound characterized by a chloro group, a nitro group, and a phenoxy group attached to a benzene ring. This compound has garnered interest in various fields, particularly in chemistry, biology, and medicine due to its potential biological activities and applications in drug development.

- Molecular Formula : C12H8ClNO3

- Molecular Weight : 249.65 g/mol

- Structure : The compound consists of a benzene ring substituted with a chloro group at the 4-position, a nitro group at the 2-position, and a phenoxy group at the 1-position.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The compound undergoes electrophilic aromatic substitution, which allows it to modify biomolecules such as proteins and nucleic acids.

-

Electrophilic Aromatic Substitution :

- The nitro group can be reduced to an amino group under specific conditions, potentially leading to reactive intermediates that can interact with DNA and proteins.

- This reaction pathway may generate nitroso-, hydroxylamine, and amine derivatives, which are known to possess mutagenic potential.

-

Biochemical Pathways :

- The compound may influence signaling pathways related to inflammation and microbial growth by modulating enzyme activity or receptor interactions.

Toxicological Profile

A comprehensive assessment of the toxicological effects of this compound reveals several key findings:

Case Studies

-

Antimicrobial Activity :

- Research has indicated that derivatives of nitroanilines, including this compound, exhibit antimicrobial properties. Studies have focused on their effectiveness against various bacterial strains, demonstrating potential utility in developing new antimicrobial agents.

-

Anti-inflammatory Properties :

- In vitro studies have suggested that this compound may exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. Further research is required to elucidate the exact mechanisms.

Future Directions

Given its promising biological activity, further research is warranted to explore:

- Pharmacological Applications : Investigating the potential use of this compound as a lead compound in drug design for treating infections or inflammatory diseases.

- Mechanistic Studies : Detailed studies on the metabolic pathways and the identification of specific molecular targets could enhance understanding of its biological effects.

Propiedades

IUPAC Name |

4-chloro-2-nitro-1-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJESLZHZRVDKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.